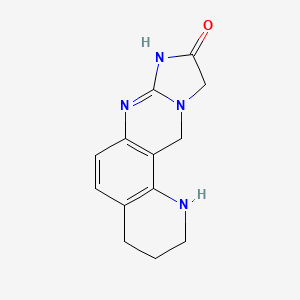

1,2,3,4,8,9,10,12-Octahydro(2,1-b)pyrido(2,3-f)quinazolin-9-one

Description

1,2,3,4,8,9,10,12-Octahydro(2,1-b)pyrido(2,3-f)quinazolin-9-one is a polycyclic heterocyclic compound featuring fused pyridine and quinazolinone rings with partial saturation. The "octahydro" designation indicates eight hydrogen atoms added via saturation of double bonds within the fused ring system. This structural feature enhances conformational flexibility and may influence solubility, stability, and intermolecular interactions.

Properties

CAS No. |

91599-59-6 |

|---|---|

Molecular Formula |

C13H14N4O |

Molecular Weight |

242.28 g/mol |

IUPAC Name |

3,11,13,16-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),8,11-tetraen-14-one |

InChI |

InChI=1S/C13H14N4O/c18-11-7-17-6-9-10(15-13(17)16-11)4-3-8-2-1-5-14-12(8)9/h3-4,14H,1-2,5-7H2,(H,15,16,18) |

InChI Key |

GGOJTCNHGDZXIE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C3=C(C=C2)N=C4NC(=O)CN4C3)NC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,10,12-Hexahydroimidazo[2,1-b]pyrido[2,3-f]quinazolin-9(7H)-one typically involves multi-step reactions starting from simpler precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, α,β-unsaturated esters can be transformed into tetrahydropyridine derivatives, which are then treated with diamines to form the desired bicyclic compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,10,12-Hexahydroimidazo[2,1-b]pyrido[2,3-f]quinazolin-9(7H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This can be used to remove oxygen or introduce hydrogen atoms.

Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1,2,3,4,10,12-Hexahydroimidazo[2,1-b]pyrido[2,3-f]quinazolin-9(7H)-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can serve as a probe to study biological processes.

Industry: It may be used in the production of advanced materials with specific properties

Mechanism of Action

The mechanism of action for 1,2,3,4,10,12-Hexahydroimidazo[2,1-b]pyrido[2,3-f]quinazolin-9(7H)-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with key analogs:

1,2,3,9-Tetrahydro-pyrrolo[2,1-b]quinazolin-9-one ()

- Structure: A tetrahydropyrrolo-quinazolinone with a five-membered pyrrole ring fused to a quinazolinone.

- Key Properties :

- Distinctions: The target compound’s octahydro pyrido-quinazolinone system has greater saturation, likely increasing hydrophobicity and reducing coordination flexibility compared to the tetrahydro analog.

1,2,3,4,6,7,8,9-Octahydro-pyrido[2,1-b]quinazolin-11-one ()

- Structure: A pyrido[2,1-b]quinazolinone with eight hydrogens added, differing in ketone position (11-one vs. 9-one) and ring fusion.

- Key Properties: Molecular formula: C₁₂H₁₆N₂O, molecular weight: 204.27 g/mol. No reported biological activity in the evidence.

(3R)-3-Hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one ()

- Structure: A dihydroxy-substituted pyrrolo-quinazolinone with chiral hydroxy groups.

- Key Properties: Molecular formula: C₁₁H₁₀N₂O₂, molecular weight: 202.21 g/mol.

- Distinctions :

- The target compound lacks hydroxyl substituents, suggesting lower polarity and different pharmacokinetic profiles.

Bictegravir Sodium ()

- Structure: A complex pyrido-pyrazino-oxazepine derivative with multiple fused rings and a trifluorophenyl group.

- Key Properties :

- Distinctions :

- Bictegravir’s larger, more substituted structure and anionic sodium salt form contrast with the neutral, less functionalized target compound.

Data Table: Structural and Functional Comparison

Key Findings and Implications

- Hydrogenation Effects : Increased saturation (octahydro vs. tetrahydro) likely enhances lipophilicity but reduces conformational rigidity, impacting drug-likeness or material stability .

- Functional Groups : Hydroxy or ketone groups in analogs influence polarity and metal coordination, whereas the target compound’s lack of substituents may limit these interactions .

- Ring Fusion: Pyrido[2,3-f] vs.

Biological Activity

1,2,3,4,8,9,10,12-Octahydro(2,1-b)pyrido(2,3-f)quinazolin-9-one is a complex organic compound belonging to the quinazoline family. Its unique structure allows it to exhibit various biological activities that are of significant interest in medicinal chemistry. This article explores the biological activity of this compound through detailed research findings and data analysis.

- Molecular Formula : C18H20N2O4

- Molecular Weight : 320.36 g/mol

- CAS Number : 87026-65-1

Biological Activity Overview

The biological activities of 1,2,3,4,8,9,10,12-Octahydro(2,1-b)pyrido(2,3-f)quinazolin-9-one have been investigated primarily in the context of its potential as an anticancer and neuroprotective agent.

Anticancer Activity

Recent studies have shown that derivatives of pyridoquinazolines exhibit significant anticancer properties. For instance:

- Cell Viability Studies : In vitro assays demonstrated that certain derivatives significantly reduced cell viability in various cancer cell lines such as SH-SY5Y and U-2 OS. The viability percentages were notably low (below 15%) for some compounds when tested against these cell lines .

| Compound | Cell Line | Viability (%) |

|---|---|---|

| 10 (R=H) | SH-SY5Y | 0.2 ± 0.4 |

| 9a | U-2 OS | 3.3 ± 0.8 |

| 9j | hTERT-RPE1 | 31 ± 3 |

These results indicate a promising potential for these compounds as selective anticancer agents.

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects:

- Mechanism of Action : Studies suggest that it may exert protective effects against neurodegenerative diseases by inhibiting specific kinases involved in neuronal cell death . The inhibition of CLK1 and DYRK1A kinases was particularly noted as a mechanism through which these compounds could offer neuroprotection.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at various positions on the quinazoline scaffold can enhance biological activity:

- Substituent Effects : The introduction of amino or nitro groups at specific positions (e.g., the 10-position) has been shown to improve selectivity and potency against targeted kinases .

Case Studies

- CLK1 and DYRK1A Inhibition : A series of pyridoquinazoline derivatives were synthesized and tested for their inhibitory activity against CLK1 and DYRK1A. The most potent inhibitors demonstrated significant selectivity toward CLK1 over DYRK1A . This selectivity is crucial for minimizing side effects in therapeutic applications.

- Antioxidant Activity : Additional studies have evaluated the antioxidant properties of related compounds. A novel series of thiazole and quinazoline derivatives were assessed for their radical scavenging activities. Some showed comparable efficacy to known antioxidants like vitamin C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.